molecular formula C14H22N4O2 B2567038 N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034524-20-2

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2567038
CAS No.: 2034524-20-2
M. Wt: 278.356
InChI Key: RJKQUWBMDRZFBD-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrimidin-4-yloxy group and a tert-butyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of tert-butyl piperidine-1-carboxylate with pyrimidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidin-4-yloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxylic acid, while reduction could produce N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-5-11(9-18)20-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKQUWBMDRZFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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